

Preparing Stock Solutions of AR-C141990 Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: AR-C141990 hydrochloride

Cat. No.: B2769621

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Abstract

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent, monocarboxylate transporter 2 (MCT2).[1][2][3] MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes.[4] The inhibition of MCT1 has significant implications for cellular metabolism, particularly in cancer cells which often exhibit high rates of glycolysis and lactate production.[5] This document provides detailed protocols for the preparation of stock solutions of **AR-C141990 hydrochloride** and outlines a general methodology for its application in cell-based assays.

Chemical and Physical Properties

A summary of the key quantitative data for **AR-C141990 hydrochloride** is presented in the table below for easy reference. It is crucial to always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis when preparing solutions.[1][2]

Property	Value	Reference(s)
Molecular Weight	529.05 g/mol	[1][2][3]
Formula	C ₂₆ H ₂₈ N ₄ O ₄ S·HCl	[1]
Purity	≥98%	[1][2]
Solubility (Water)	Up to 100 mM	[1][2]
Solubility (DMSO)	Up to 100 mM	[1][2]
pKi for MCT1	7.6	[1][2][3]
pKi for MCT2	6.6	[3]
Activity against MCT3/4	No significant activity (pIC ₅₀ < 5)	[1][2][3]
Appearance	White to off-white solid	[3]
Storage (Solid)	Store at -20°C	[1][2]
Storage (In solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **AR-C141990 hydrochloride** in dimethyl sulfoxide (DMSO).

Materials:

- **AR-C141990 hydrochloride** (solid)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Calibrated micropipettes

Procedure:

- **Equilibration:** Before opening, allow the vial of **AR-C141990 hydrochloride** to equilibrate to room temperature for at least 60 minutes to prevent condensation.[6]
- **Weighing:** Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **AR-C141990 hydrochloride**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of the compound (based on a molecular weight of 529.05 g/mol).
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 5.29 mg of compound, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]

Protocol 2: General Protocol for a Cell-Based Lactate Uptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of **AR-C141990 hydrochloride** on MCT1-mediated lactate transport in a cell-based assay.

Materials:

- Cells expressing MCT1 (e.g., cancer cell lines)
- Cell culture medium and supplements

- **AR-C141990 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
- Radiolabeled lactate (e.g., ^{14}C -L-lactate) or a fluorescent lactate probe
- Scintillation counter or fluorescence plate reader
- Multi-well cell culture plates

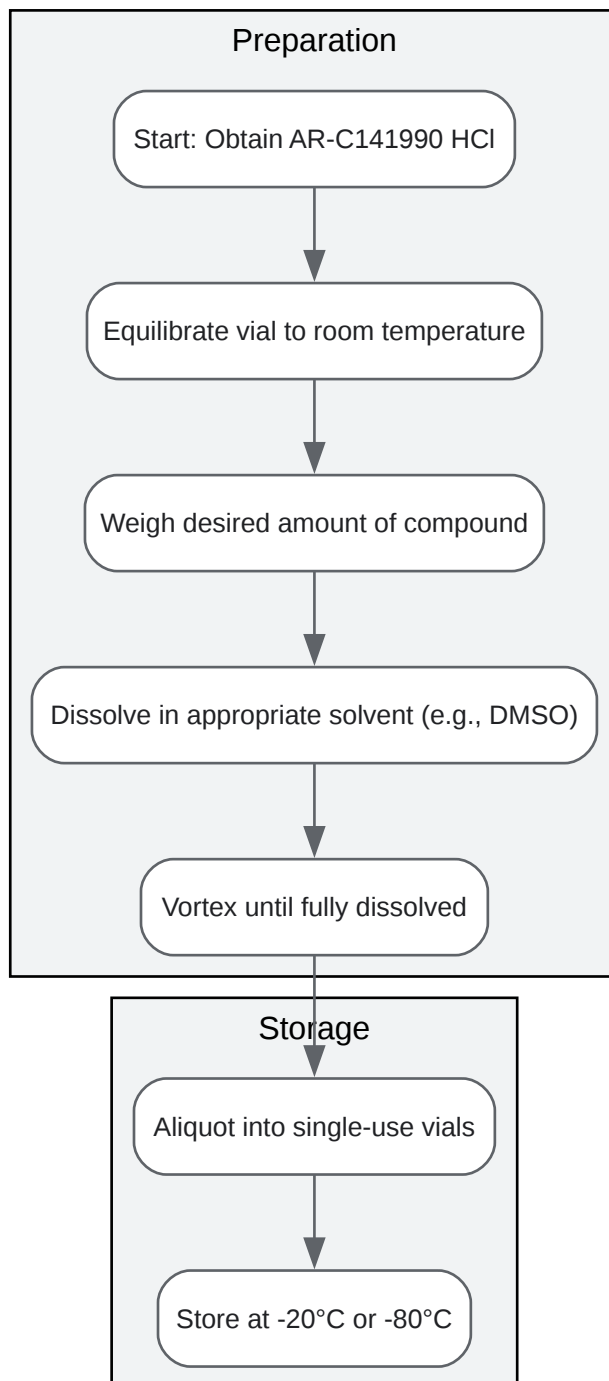
Procedure:

- **Cell Seeding:** Seed the cells in a multi-well plate at a density that allows for optimal growth and confluence on the day of the experiment.
- **Cell Culture:** Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluence.
- **Compound Treatment:** On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay buffer. Prepare serial dilutions of **AR-C141990 hydrochloride** in the assay buffer from the stock solution. Add the different concentrations of the inhibitor to the cells and incubate for a predetermined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) group.
- **Lactate Uptake:** After the pre-incubation with the inhibitor, add the radiolabeled or fluorescently labeled lactate to each well and incubate for a specific time (e.g., 5-15 minutes) to allow for uptake.
- **Termination of Uptake:** To stop the lactate uptake, rapidly wash the cells with ice-cold assay buffer.
- **Cell Lysis and Measurement:** Lyse the cells and measure the intracellular lactate levels. For radiolabeled lactate, this is typically done using a scintillation counter. For fluorescent probes, a fluorescence plate reader is used.
- **Data Analysis:** Determine the concentration of **AR-C141990 hydrochloride** that inhibits lactate uptake by 50% (IC₅₀) by plotting the lactate uptake against the log of the inhibitor

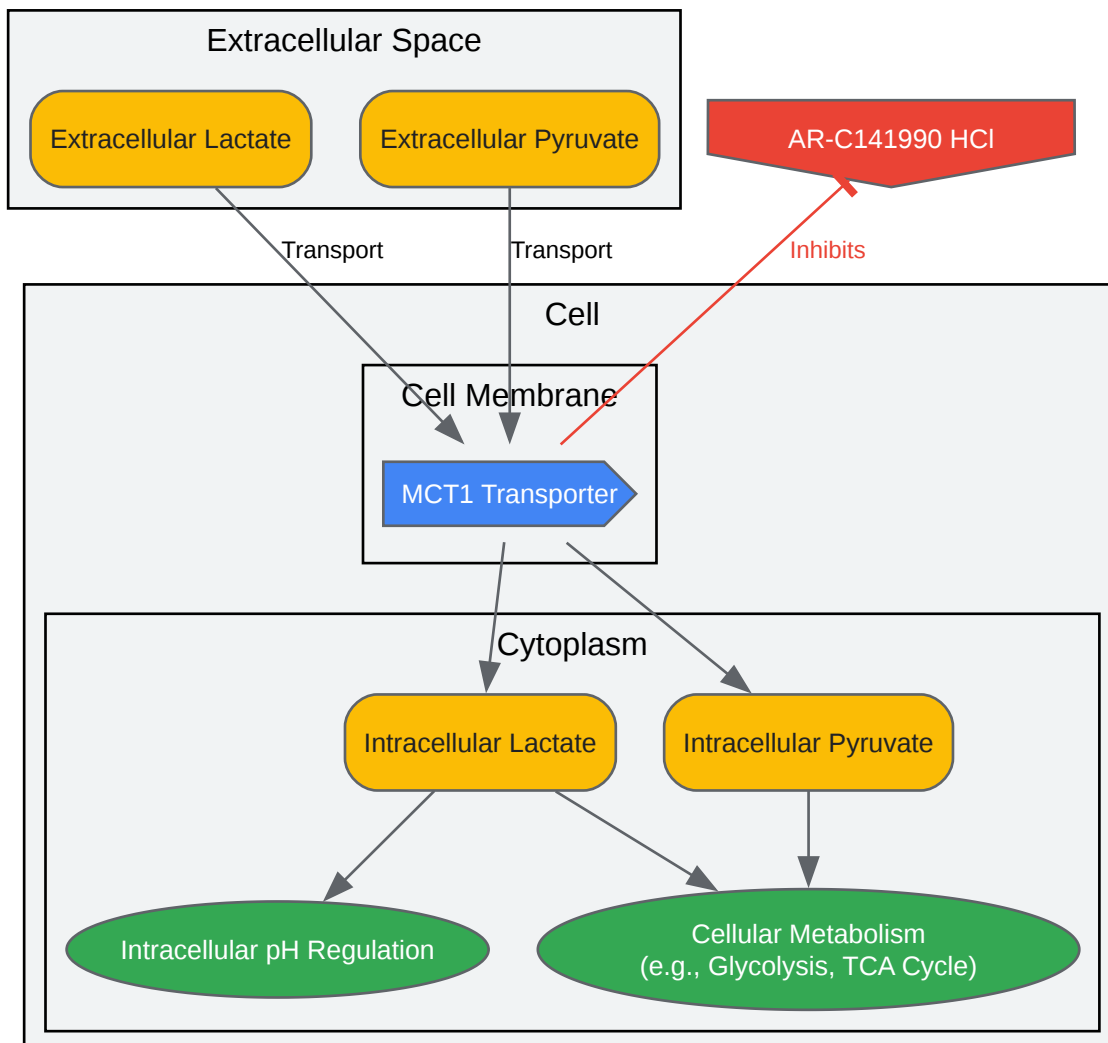
concentration and fitting the data to a dose-response curve.

Visualizations

Workflow for Preparing AR-C141990 Hydrochloride Stock Solution



Signaling Pathway of MCT1 Inhibition by AR-C141990 Hydrochloride



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